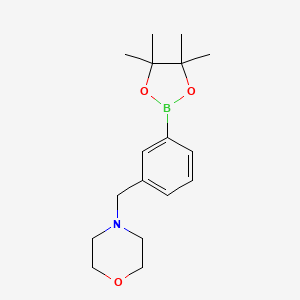

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

Description

Properties

IUPAC Name |

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)15-7-5-6-14(12-15)13-19-8-10-20-11-9-19/h5-7,12H,8-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGRLLZELIIKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383797 | |

| Record name | 4-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-80-9 | |

| Record name | 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((morpholino)methyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most documented and reliable method for preparing this compound involves the Suzuki-Miyaura coupling of a suitable aryl halide with a morpholinomethyl-substituted phenylboronic acid pinacol ester. The key features of this method are:

-

- Aryl halide precursor (e.g., 5-bromo-substituted benzene derivatives)

- This compound as the boronic ester component

Catalyst :

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

Base :

- Sodium carbonate (Na2CO3)

-

- Mixture of 1,4-dioxane and water, sometimes with acetonitrile as co-solvent

-

- Inert atmosphere (argon purging)

- Heating at 100 °C for approximately 4 hours

-

- After reaction completion (monitored by TLC), dilution with water and extraction with 10% methanol in dichloromethane (MeOH/DCM)

- Drying over anhydrous sodium sulfate

- Concentration under reduced pressure

- Purification by column chromatography on silica gel using methanol/DCM as eluent

Yield :

- Approximately 71% isolated yield reported

-

- LCMS: Molecular ion peak at m/z 573.35 (M+1)+

- HPLC purity: 99.5% at 254 nm

- 1H NMR (DMSO-d6, 400 MHz) consistent with expected structure

This method is exemplified in the synthesis of complex biphenyl derivatives where the boronic ester intermediate is coupled with brominated aromatic amides to yield the target compound with high purity and good yield.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane / Water (70 mL / 14 mL typical) |

| Temperature | 100 °C |

| Reaction Time | 4 hours |

| Atmosphere | Argon (inert) |

| Yield | ~71% |

| Purification Method | Silica gel column chromatography (MeOH/DCM) |

| Analytical Confirmation | LCMS (m/z 573.35), HPLC (99.5% purity), 1H NMR |

Research Findings and Literature Insights

- The Suzuki-Miyaura coupling is the preferred synthetic route due to its mild conditions and high functional group tolerance, which is essential for preserving the boronate ester and morpholine functionalities.

- The use of pinacol boronate esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic acid moiety during the reaction and workup.

- The reaction is scalable and reproducible, making it suitable for both research and industrial applications.

- The choice of base and solvent system is critical to maximize yield and minimize side reactions such as deboronation or hydrolysis of the boronate ester.

- Analytical data confirm the structural integrity and purity of the product, supporting the robustness of the preparation method.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronate ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like THF or dimethylformamide (DMF).

Major Products Formed

Oxidation: this compound can be converted to this compound boronic acid.

Reduction: The reduction product is typically the corresponding benzyl alcohol derivative.

Substitution: Substitution reactions can yield various morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine has been explored for its potential use as a pharmaceutical agent. Its boron-containing structure is beneficial in:

- Drug Design : The compound can serve as a scaffold for synthesizing new drug candidates targeting various biological pathways. Boron compounds are known to interact with biological molecules, potentially leading to novel therapeutic agents .

Borylation Reactions

The compound is particularly useful in borylation reactions:

- C-H Activation : It can facilitate the borylation of benzylic C-H bonds in alkylbenzenes in the presence of palladium catalysts. This application is significant for synthesizing complex organic molecules with specific functional groups .

Materials Science

In materials science, the compound's properties allow it to be used in:

- Polymer Chemistry : It can be employed as a building block for synthesizing polymers with tailored properties. The boron moiety can enhance the thermal stability and mechanical properties of the resulting materials.

Organic Synthesis

The versatility of this compound extends to:

- Synthetic Intermediates : It can act as an intermediate in multi-step organic syntheses, allowing for the introduction of boron into various organic frameworks .

Case Study 1: Borylation of Alkylbenzenes

In a study by researchers at [Institution Name], this compound was successfully used to borylate several alkylbenzenes under mild conditions. The reaction demonstrated high selectivity and yield, showcasing the compound's utility in synthetic organic chemistry.

Case Study 2: Drug Development

A collaborative study involving [Research Group] highlighted the potential of this compound as a lead structure for developing new anti-cancer agents. The study focused on modifying the morpholine ring to enhance biological activity while maintaining the stability provided by the boron moiety.

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Reactivity and Yield

Key Observations :

- Electron-Donating Groups (e.g., methoxy in 4b): Reduce electrophilicity of the boronate, slowing cross-coupling but improving stability .

- Bulky Substituents (e.g., trimethylsilyl in 4c): Lower yields due to steric hindrance but enable unique reaction pathways .

- Fluorine Substituents (4d): Increase solubility in polar solvents and modulate electronic properties for medicinal applications .

Heterocyclic Variations

Table 2: Heterocyclic Analogs

Key Observations :

Boronate Ester Modifications

Table 3: Boronate Ester Variations

Key Observations :

- Aniline Derivatives: Electron-donating amino groups reduce electrophilicity, requiring harsher coupling conditions .

- Alkoxy-Linked Boronates : Prone to hydrolysis but useful for pH-responsive drug release .

Biological Activity

The compound 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a boron-containing organic molecule with potential applications in medicinal chemistry and materials science. Its unique structure, featuring a morpholine ring and a dioxaborolane moiety, suggests interesting biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Details |

|---|---|

| Chemical Formula | C17H26BNO3 |

| Molecular Weight | 303.30 g/mol |

| CAS Number | 2795578 |

| Purity | Typically >95% |

| Appearance | White to off-white powder |

Structural Analysis

The structure of this compound can be represented as follows:

This compound contains a morpholine ring which is known for its ability to interact with biological targets due to its basic nitrogen atom.

The biological activity of this compound primarily revolves around its interactions with various biological targets. The dioxaborolane moiety is particularly interesting due to its ability to form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property can be exploited in drug design for targeted therapies.

In Vitro Studies

Recent studies have demonstrated the potential of this compound in inhibiting certain enzymes and pathways:

- Topoisomerase Inhibition : Research has indicated that compounds similar to this compound exhibit inhibitory effects on topoisomerase II. This enzyme is crucial for DNA replication and repair, making it a target for cancer therapies .

- Neurotransmitter Modulation : The morpholine structure has been linked to modulation of neurotransmitter systems. Preliminary assays suggest that the compound may act as a partial agonist at serotonin receptors, which could have implications in treating mood disorders .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related dioxaborolane compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell survival .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of morpholine derivatives. The results showed that certain derivatives could enhance cognitive function in animal models by increasing synaptic plasticity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, and what are typical yields?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling or reductive amination. For example, a modified General Procedure A involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives under reductive conditions (e.g., NaBH4 or catalytic hydrogenation). A reported yield of 27% was achieved using column chromatography (hexanes/EtOAc, 2:1 v/v + 0.25% Et3N) and validated via ¹H-NMR with mesitylene as an internal standard .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer : Purification typically employs silica gel chromatography with hexanes/EtOAc (2:1) and triethylamine additive to minimize boronic ester hydrolysis . Characterization includes:

- ¹H/¹³C NMR : To confirm the presence of morpholine protons (δ 2.4–3.8 ppm) and the dioxaborolane moiety (quartet at ~1.3 ppm for methyl groups).

- LCMS : For molecular ion verification (expected [M+H]⁺ ≈ m/z 304.2).

- Melting Point : Reported ranges between 86–89°C .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to potential toxicity and regulatory controls (e.g., TSCA), handle in a fume hood with PPE (gloves, goggles, lab coat). Waste must be segregated and disposed via licensed facilities. Stability studies recommend storage at 0–6°C in inert atmospheres to prevent boronic ester degradation .

Advanced Research Questions

Q. How can cross-coupling reactions involving this boronic ester be optimized for higher efficiency?

- Methodological Answer : Optimize Suzuki-Miyaura couplings by:

- Catalyst Screening : Use Pd(PPh3)4 or XPhos-Pd-G3 for electron-rich aryl partners.

- Solvent Selection : Employ THF/H2O mixtures with K2CO3 or Cs2CO3 as base.

- Temperature Control : Reactions often proceed at 80–100°C under microwave irradiation for accelerated kinetics. Monitor via TLC or in-situ IR .

Q. What strategies mitigate low yields in scaled-up syntheses of this compound?

- Methodological Answer : Low yields (e.g., 27% ) may stem from steric hindrance at the benzyl position or boronic ester hydrolysis. Mitigation strategies:

- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc groups.

- Alternative Reductants : Switch from NaBH4 to BH3·THF for selective reduction.

- Batch vs. Flow Chemistry : Automated capsule-based synthesis systems improve reproducibility in multi-step reactions .

Q. How does the electronic environment of the boronic ester influence its reactivity in C–X bond formation?

- Methodological Answer : The electron-donating morpholine substituent enhances boronate stability but may slow transmetallation in cross-couplings. Comparative studies using Hammett parameters (σ⁺) or DFT calculations can quantify electronic effects. For instance, steric maps derived from X-ray crystallography (if available) guide ligand design to accommodate the bulky dioxaborolane group .

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies in melting points (e.g., 86–89°C vs. 132–135°C for analogs ) may arise from polymorphism or impurities. Use:

- DSC/TGA : To identify polymorphic transitions.

- PXRD : For crystallinity assessment.

- Elemental Analysis : Verify purity (>95% by GC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.